8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline
Description
8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline is a heterocyclic hybrid compound featuring a quinoline core substituted with a hydrazinylidene group linked to a 1H-pyrrol-2-yl ethylidene moiety. This structure combines the electron-rich quinoline scaffold with a hydrazone functional group, which is known to enhance bioactivity through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[1-(1H-pyrrol-2-yl)ethylideneamino]quinolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11(13-8-4-9-16-13)18-19-14-7-2-5-12-6-3-10-17-15(12)14/h2-10,16,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPZCJGSHVNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 1-(1H-pyrrol-2-yl)ethanone hydrazone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Halogenated or alkylated quinoline and pyrrole derivatives.
Scientific Research Applications
8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells by interacting with specific molecular targets.
Mechanism of Action
The mechanism of action of 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to cellular responses such as apoptosis or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues differ in substituents on the hydrazone or quinoline moieties, leading to variations in biological activity, solubility, and stability. Below is a comparative analysis:
Physicochemical Properties
- Solubility: Quinoline derivatives with polar groups (e.g., -OH, -COOH) exhibit higher aqueous solubility. The target compound’s pyrrole moiety may reduce solubility compared to pyridinyl analogues ().
- Stability : Hydrazones with bulky substituents (e.g., naphthyl in ) are prone to decomposition under humid conditions, requiring inert storage .
Biological Activity
The compound 8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline, with the chemical formula C15H14N4, has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthesis pathway includes:
- Formation of the Hydrazine Derivative : The initial step often involves the reaction of 2,4-dimethylpyrrole with appropriate aldehydes to form hydrazine derivatives.
- Cyclization : The hydrazine derivative is then subjected to cyclization with quinoline derivatives to yield the target compound.
- Purification : The final product is purified through recrystallization or chromatographic techniques.
Structural Characteristics
The structural analysis of this compound reveals a complex arrangement that contributes to its biological activity. Key features include:
- Quinoline Core : The quinoline moiety is known for its diverse biological activities, including antimicrobial and anticancer effects.
- Pyrrole Substituent : The presence of the pyrrole ring enhances the compound's interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. This activity can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound effectively inhibits the proliferation of cancer cells in vitro. For instance, it has been tested against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines, demonstrating a notable reduction in cell viability.
- Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest. Specifically, the compound may target key regulatory proteins involved in apoptosis pathways.
Inhibition of Enzymatic Activity
In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit various enzymes linked to cancer progression:
- COX-2 Inhibition : Similar quinoline derivatives have been reported as potent inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .
- Sirtuin Inhibition : Some studies suggest that compounds with similar structures may inhibit sirtuins, a family of proteins involved in cellular regulation and longevity .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-468 | 12 | Apoptosis induction |
| Study B | A498 | 15 | Cell cycle arrest |
| Study C | HeLa | 10 | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
